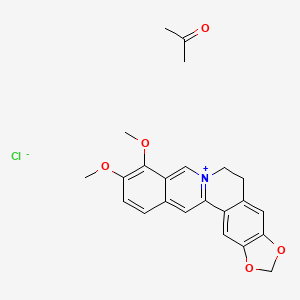

Natural Yellow 18

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Berberine is a naturally occurring alkaloid found in various plants, including Berberis vulgaris, Berberis aristata, and Coptis chinensis . It has a long history of use in traditional Chinese and Ayurvedic medicine due to its potential health benefits. Berberine is known for its yellow color and has been used as a dye for wool, leather, and wood . It exhibits a strong yellow fluorescence under ultraviolet light, making it useful in histology for staining heparin in mast cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Berberine can be synthesized artificially. One common method involves the reaction of 2-(methoxyl methyl)-3,4-dimethoxybenzyl chloride with sodium cyanide in the presence of tetrabutylammonium bromide . The reaction is carried out in toluene at 100°C, followed by phase separation and recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of berberine often involves extraction from natural sources such as the roots, stems, and bark of Berberis species. The extraction process typically includes steps like drying, grinding, and solvent extraction. The crude extract is then purified using techniques like column chromatography to obtain high-purity berberine .

Analyse Des Réactions Chimiques

Types of Reactions

Berberine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, dihydroberberine can be oxidized to 13-oxidoberberine under aerated conditions .

Common Reagents and Conditions

Common reagents used in the reactions of berberine include oxidizing agents like Rose Bengal and reducing agents. The conditions often involve specific temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include oxidized and reduced forms of berberine, such as 13-oxidoberberine and dihydroberberine .

Applications De Recherche Scientifique

Berberine has a wide range of scientific research applications across various fields:

Chemistry: Berberine is used as a natural dye and a fluorescent stain in histology.

Biology: It has been studied for its antibacterial, anti-inflammatory, and antioxidant properties.

Medicine: Berberine shows potential in treating conditions like diabetes, high cholesterol, and cardiovascular diseases.

Mécanisme D'action

Berberine exerts its effects through multiple molecular targets and pathways. It activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism . Berberine also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in inflammation and oxidative stress . Additionally, it affects various other pathways, including mitogen-activated protein kinase (MAPK), silent information regulator 1 (SIRT-1), and hypoxia-inducible factor 1α (HIF-1α) .

Comparaison Avec Des Composés Similaires

Berberine is often compared with other natural compounds that have similar health benefits. Some of these compounds include:

Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant properties.

Resveratrol: Found in grapes and red wine, known for its cardiovascular benefits.

Quercetin: Found in various fruits and vegetables, known for its anti-inflammatory and antioxidant effects.

Epigallocatechin gallate (EGCG): Found in green tea, known for its antioxidant properties.

Compared to these compounds, berberine is unique in its ability to activate AMPK and its broad range of therapeutic applications, particularly in metabolic and cardiovascular health .

Propriétés

Formule moléculaire |

C23H24ClNO5 |

|---|---|

Poids moléculaire |

429.9 g/mol |

Nom IUPAC |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;propan-2-one;chloride |

InChI |

InChI=1S/C20H18NO4.C3H6O.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-3(2)4;/h3-4,7-10H,5-6,11H2,1-2H3;1-2H3;1H/q+1;;/p-1 |

Clé InChI |

UMAAATZDEZLEAD-UHFFFAOYSA-M |

SMILES canonique |

CC(=O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B14798825.png)

![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)

![N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)

![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)

![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)

![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)

![Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)

![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)

![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)